![molecular formula C22H20N4O4 B2498293 4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile CAS No. 1788979-16-7](/img/structure/B2498293.png)

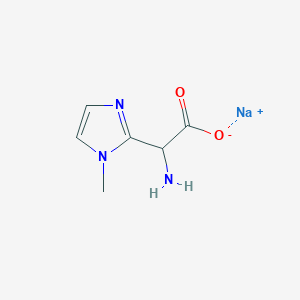

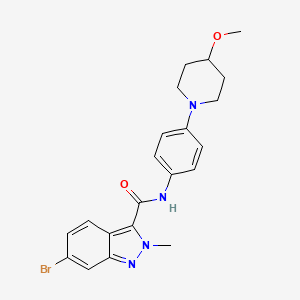

4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

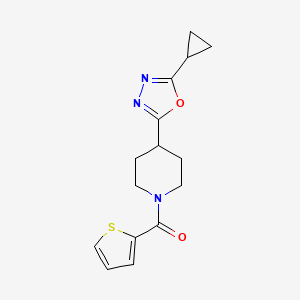

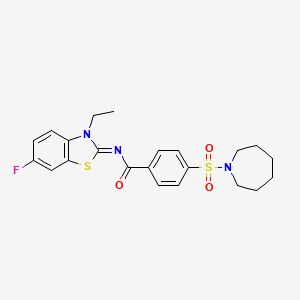

The interest in 1,2,4-oxadiazole derivatives and related compounds stems from their wide range of biological activities and applications in materials science. These compounds have been synthesized through various methods, demonstrating their versatile chemical reactivity and utility in different domains.

Synthesis Analysis

One-pot condensation methods have been employed for the synthesis of bicyclic systems containing the 1,2,4-oxadiazole ring, using starting materials such as 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole in the presence of benzamidoximes. This approach confirms the potential for synthesizing complex molecules like the subject compound through strategic selection of precursors and reaction conditions (Kharchenko et al., 2008).

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using IR, 1H NMR, and liquid chromato-mass spectrometry, offering a basis for understanding the structural characteristics of similar oxadiazole derivatives. These techniques could be applied to analyze the molecular structure of the compound , providing detailed insights into its composition and configuration.

Chemical Reactions and Properties

The reactivity of similar oxadiazole compounds with various reagents has been explored, revealing their potential to undergo diverse chemical transformations. For example, reactions with alkyl nitrites under irradiation of visible light have led to selective synthesis processes, indicating that the compound may also exhibit interesting reactivity patterns under suitable conditions (Kijima et al., 1994).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility and thermal stability, have been a focus of several studies. For instance, novel polyimides derived from similar structures demonstrated solubility in aprotic amide solvents and exhibited good thermal stability, suggesting that the physical properties of the compound could be favorable for various applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents and the ability to form diverse derivatives, have been extensively studied. For example, the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems showcased the chemical versatility of oxadiazole derivatives, hinting at the potential chemical properties of the target compound (Joshi et al., 2008).

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study by Kharchenko, Detistov, and Orlov (2008) investigated a one-pot condensation process that leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This synthesis process, utilizing 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, resulted in structures confirmed by various spectroscopic methods. The research also presented a prediction of the biological activity of these synthesized compounds, indicating potential applications in pharmacology and biochemistry (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Activity

Vaidya et al. (2020) conducted a study on 1,2,4-oxadiazole derivatives, including the 4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile. They used 3D QSAR techniques for analyzing these compounds and synthesized new molecules based on these analyses. The synthesized compounds were then screened for anticancer activity against various cancer cell lines, revealing potential applications in cancer treatment and drug development (Vaidya et al., 2020).

Photolysis and Thermal Stability

Tsuge, Oe, and Tashiro (1977) explored the photolysis of 1,3,4-oxadiazoles, a category which includes the compound . Their study found that irradiation in alcohols leads to heterolytic addition and cycloelimination, forming benzoic acid ester and benzonitrile imine. This research provides insights into the photochemical behavior of such compounds, which can be crucial in understanding their stability and reactivity in different environments (Tsuge, Oe, & Tashiro, 1977).

Thermal Degradation Studies

Cotter, Knight, and Wright (1967) conducted thermal degradation studies on oxadiazoles, which can inform about the stability and degradation products of such compounds under high-temperature conditions. This study is significant for applications where thermal stability is a critical factor, such as in material science or pharmaceutical storage (Cotter, Knight, & Wright, 1967).

Mechanism of Action

Target of Action

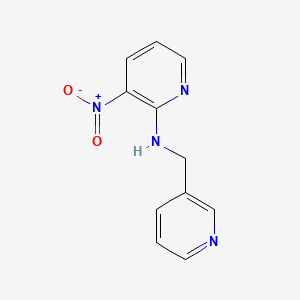

The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds It also contains a 1,2,4-oxadiazole ring, which is known to exhibit various biological activities.

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring are known to be involved in a wide range of biological activities .

properties

IUPAC Name |

4-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-28-18-10-9-16(12-19(18)29-2)20-24-21(30-25-20)17-4-3-11-26(17)22(27)15-7-5-14(13-23)6-8-15/h5-10,12,17H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRRNKHQYYVJGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=C(C=C4)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)